molecular formula C43H55N5O5 B10774633 (5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione

(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione

Cat. No.: B10774633
M. Wt: 721.9 g/mol
InChI Key: RWNPDBWKKCTTOI-WIQNKZILSA-N
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Description

The compound “PMID23788657C1754-31” is a drug candidate known for its potential therapeutic applications. It is identified as a discovery agent and has been studied for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “PMID23788657C1754-31” involves multiple synthetic steps. The exact synthetic routes and reaction conditions are not explicitly detailed in the available literature. it is common for such compounds to be synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production methods for “PMID23788657C1754-31” would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

“PMID23788657C1754-31” can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

“PMID23788657C1754-31” has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of “PMID23788657C1754-31” involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as anti-inflammatory or anti-cancer activities .

Properties

Molecular Formula

C43H55N5O5

Molecular Weight

721.9 g/mol

IUPAC Name

(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione

InChI

InChI=1S/C43H55N5O5/c1-29(2)39-24-44-40(50)41(51)48(39)27-35-13-8-20-45(35)26-36(23-32-14-17-33-11-6-7-12-34(33)21-32)47-28-37(22-30-15-18-38(49)19-16-30)46(42(52)43(47)53)25-31-9-4-3-5-10-31/h6-7,11-12,14-19,21,29,31,35-37,39,49H,3-5,8-10,13,20,22-28H2,1-2H3,(H,44,50)/t35-,36+,37+,39+/m0/s1

InChI Key

RWNPDBWKKCTTOI-WIQNKZILSA-N

Isomeric SMILES

CC(C)[C@H]1CNC(=O)C(=O)N1C[C@@H]2CCCN2C[C@@H](CC3=CC4=CC=CC=C4C=C3)N5C[C@H](N(C(=O)C5=O)CC6CCCCC6)CC7=CC=C(C=C7)O

Canonical SMILES

CC(C)C1CNC(=O)C(=O)N1CC2CCCN2CC(CC3=CC4=CC=CC=C4C=C3)N5CC(N(C(=O)C5=O)CC6CCCCC6)CC7=CC=C(C=C7)O

Origin of Product

United States

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